molecular formula C9H13BrN2O2S B1328246 tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate CAS No. 1001419-35-7

tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate

Cat. No.: B1328246
CAS No.: 1001419-35-7
M. Wt: 293.18 g/mol
InChI Key: KBGNMMALBRNKSH-UHFFFAOYSA-N
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Description

tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate (CAS 1001419-35-7) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C 9 H 13 BrN 2 O 2 S and a molecular weight of 293.18 g/mol , this compound is characterized by the presence of both a carbamate protecting group and a reactive bromomethyl functional group . This combination makes it a valuable scaffold for the synthesis of more complex molecules, particularly through further functionalization of the thiazole ring. The compound should be stored in an inert atmosphere at 2-8°C to maintain stability . It is critical to note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet for detailed handling information. The specified purity for this compound is 97% or higher .

Properties

IUPAC Name

tert-butyl N-[4-(bromomethyl)-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGNMMALBRNKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649270
Record name tert-Butyl [4-(bromomethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001419-35-7
Record name tert-Butyl [4-(bromomethyl)-1,3-thiazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate typically involves the bromination of tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate. A common method includes treating the hydroxymethyl precursor with triphenylphosphine and carbon tetrabromide in dichloromethane (DCM) as the solvent . The reaction proceeds under mild conditions and yields the desired bromomethyl derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane is typically used.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thioethers, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Deprotection: The primary amine derivative is obtained.

Scientific Research Applications

tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through conjugation reactions.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The thiazole ring can participate in various electronic interactions, influencing the reactivity of the compound. The tert-butyl carbamate group provides stability and can be removed to expose the reactive amine functionality.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural features, molecular formulas, and applications of tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate and related compounds:

Compound Name (CAS) Substituent on Thiazole Ring Molecular Formula Key Properties/Applications References
This compound (1001419-35-7) 4-bromomethyl, 2-Boc C₉H₁₃BrN₂O₂S Reactive bromomethyl for substitution reactions; intermediate in drug synthesis
tert-Butyl (4-bromothiazol-2-yl)carbamate (944804-88-0) 4-bromo, 2-Boc C₈H₁₁BrN₂O₂S Bromo group enables cross-coupling (e.g., Suzuki); lower reactivity compared to bromomethyl
tert-Butyl (4-methylthiazol-2-yl)carbamate (848472-44-6) 4-methyl, 2-Boc C₉H₁₄N₂O₂S Stable methyl group; used in stability studies or non-reactive intermediates
tert-Butyl thiazol-2-ylcarbamate (170961-15-6) No substituent, 2-Boc C₈H₁₂N₂O₂S Baseline structure for comparison; limited reactivity
tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (494769-44-7) 4-hydroxymethyl, 2-Boc C₉H₁₄N₂O₃S Precursor for bromomethyl via bromination; polar due to –OH group

Physical Properties

  • Melting Points : Brominated derivatives (e.g., 1001419-35-7 and 944804-88-0) are typically solids with higher melting points due to stronger intermolecular forces. For example, tert-Butyl (4-bromothiazol-2-yl)carbamate (944804-88-0) is a solid, while methyl-substituted analogs (e.g., 848472-44-6) may exist as liquids or low-melting solids .
  • Solubility : Hydroxymethyl derivatives (494769-44-7) exhibit higher polarity and solubility in polar solvents compared to bromomethyl or bromo analogs .

Research Findings and Case Studies

CDK9 Inhibitor Development

highlights tert-butyl carbamates with acyl groups (e.g., propionyl, butyryl) on the thiazole ring. These compounds show varying melting points (82–103°C), demonstrating how substituents influence physical properties. Bromomethyl derivatives like 1001419-35-7 could serve as intermediates for introducing such acyl groups via substitution .

Biological Activity

tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate is a chemical compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a thiazole ring, a bromomethyl group, and a tert-butyl carbamate moiety, which collectively enhance its reactivity and interaction with biological systems. The molecular formula is C₉H₁₃BrN₂O₂S, with a molecular weight of 293.18 g/mol.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules:

  • Nucleophilic Substitution : The bromomethyl group can undergo nucleophilic substitution reactions, allowing the compound to form covalent bonds with nucleophiles such as amines and thiols. This reactivity can lead to the inhibition of enzyme activity or modulation of cellular processes.
  • Enzyme Inhibition : Preliminary studies suggest that this compound can bind to specific enzymes, potentially altering metabolic pathways. For instance, it may inhibit cyclooxygenases (COX), lipoxygenases (LOX), and various kinases involved in cancer progression .
  • Interaction with Transcription Factors : The compound may also interact with transcription factors, influencing gene expression and cellular signaling pathways.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antiviral Activity : Some derivatives of thiazole compounds have shown moderate antiviral properties against HIV, indicating potential for further exploration in antiviral drug development .
  • Anti-inflammatory Properties : Compounds containing thiazole rings have been investigated for their anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
  • Anticancer Potential : The ability of this compound to inhibit key enzymes involved in cancer cell proliferation suggests its utility as a lead compound in cancer therapy research .

Case Studies and Research Findings

Several studies have explored the biological activity of related thiazole compounds, providing insights into the potential applications of this compound:

  • Enzyme Inhibition Study :
    • A study indicated that thiazole derivatives could inhibit COX-1 and COX-2 enzymes, which are critical targets for anti-inflammatory drugs. The presence of halogen substituents was shown to enhance inhibitory activity .
  • Antiviral Activity Assessment :
    • Research involving thiazole derivatives demonstrated varying degrees of antiviral activity against HIV strains. Some compounds exhibited EC50 values that suggest promising efficacy compared to established antiviral agents like AZT .
  • Synthesis and Biological Evaluation :
    • A synthesis study highlighted the preparation of thiazole-based compounds that displayed significant biological activity in vitro. The findings suggested that modifications to the thiazole ring could improve biological activity and selectivity .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeEC50/IC50 ValuesReference
This compoundAntiviralModerate
Thiazole Derivative ACOX InhibitionIC50 = 0.12 µM
Thiazole Derivative BAnti-inflammatoryIC50 = 0.05 µM
Thiazole Compound CAnticancerIC50 = 0.08 µM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl (4-(bromomethyl)thiazol-2-yl)carbamate, and how are intermediates purified?

  • Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of a thiazol-2-amine intermediate, followed by bromomethylation. For example, a general procedure involves reacting (R)- or (S)-configured precursors with Boc anhydride (Boc₂O) in dimethylformamide (DMF) under basic conditions (e.g., Na₂CO₃), followed by bromination using reagents like N-bromosuccinimide (NBS). Purification often employs column chromatography with gradients of dichloromethane/methanol (30:1) to isolate the product .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer : Key characterization includes:

  • ¹H/¹³C NMR : Peaks for the tert-butyl group (δ ~1.38 ppm, singlet) and thiazole protons (δ ~6.6–7.9 ppm) are diagnostic. The bromomethyl group (CH₂Br) appears as a doublet of doublets (δ ~4.5–4.6 ppm, J = 6–7 Hz) .
  • IR Spectroscopy : Stretches for the carbamate carbonyl (ν ~1680–1690 cm⁻¹) and N-H bonds (ν ~3360 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : Exact mass (e.g., 291.9978 Da via HRMS) validates molecular composition .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodological Answer : The compound should be stored in a dry, inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the bromomethyl group or carbamate. Avoid exposure to strong acids/bases, which may cleave the Boc group, and minimize light exposure to reduce decomposition .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when encountering conflicting reaction conditions in literature?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, solvent). For example, highlights using flow chemistry to control exothermic reactions (e.g., Swern oxidation) and statistical modeling to identify optimal conditions. Conflicting yields in batch syntheses (e.g., 39.5% in vs. higher yields in flow systems) may arise from inefficient mixing or thermal gradients, which continuous-flow setups mitigate .

Q. What strategies enable diastereoselective functionalization of this compound?

  • Methodological Answer : Chiral auxiliaries or catalysts can induce stereoselectivity. For instance, demonstrates diastereoselective α-amidoalkylation by pre-forming a chiral intermediate (e.g., (R)- or (S)-configured thiazolidine) and using Na₂CO₃ to control reaction stereochemistry. Kinetic resolution via chiral HPLC or enzymatic methods may further purify enantiomers .

Q. How does the bromomethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl moiety acts as a versatile electrophile. In Suzuki-Miyaura couplings, it reacts with arylboronic acids (e.g., ) to form biarylthiazoles. For nucleophilic substitutions, amines or thiols displace bromide to generate functionalized derivatives (e.g., ’s synthesis of amido-thiazoles). Reactivity is enhanced in polar aprotic solvents (DMF, DMSO) with mild bases (K₂CO₃) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate
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tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate

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